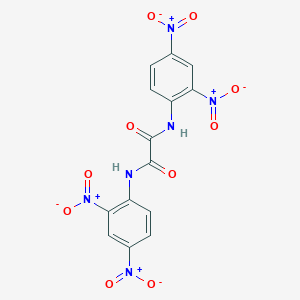

N,N'-Bis(2,4-dinitrophenyl)oxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

14805-54-0 |

|---|---|

Molecular Formula |

C14H8N6O10 |

Molecular Weight |

420.25 g/mol |

IUPAC Name |

N,N'-bis(2,4-dinitrophenyl)oxamide |

InChI |

InChI=1S/C14H8N6O10/c21-13(15-9-3-1-7(17(23)24)5-11(9)19(27)28)14(22)16-10-4-2-8(18(25)26)6-12(10)20(29)30/h1-6H,(H,15,21)(H,16,22) |

InChI Key |

NRBLVWUJTCZMHI-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

14805-54-0 |

Origin of Product |

United States |

Contextualization Within Oxamide and Aromatic Nitro Compound Chemistry

N,N'-Bis(2,4-dinitrophenyl)oxamide is a derivative of both oxamide (B166460) and aromatic nitro compounds. Oxamide, with the formula (CONH₂)₂, is the simplest diamide (B1670390) of oxalic acid. It is a white, crystalline solid. wikipedia.org The core structure of this compound is an oxamide, where the hydrogen atoms of the amino groups are substituted with 2,4-dinitrophenyl groups.

Aromatic nitro compounds are a class of organic molecules where a nitro group (-NO2) is directly attached to an aromatic ring. surendranatheveningcollege.com These compounds are known for their distinct chemical properties, largely influenced by the strong electron-withdrawing nature of the nitro group. numberanalytics.com This characteristic deactivates the aromatic ring towards electrophilic substitution and makes it susceptible to nucleophilic attack. surendranatheveningcollege.comnumberanalytics.com The presence of multiple nitro groups, as seen in the dinitrophenyl moieties of the title compound, often enhances these effects and can lead to explosive properties. surendranatheveningcollege.comlkouniv.ac.in

General Significance of Oxamide Derivatives in Chemical Sciences

Oxamide (B166460) and its derivatives are versatile compounds with applications spanning various fields of chemistry. The parent compound, oxamide, is used as a slow-release nitrogen fertilizer and as a stabilizer for nitrocellulose preparations. wikipedia.orgacs.org

In the realm of coordination chemistry, N,N'-substituted oxamides are valuable as ligands. For instance, they are employed as supporting ligands in copper-catalyzed amination and amidation reactions. wikipedia.org Furthermore, oxamide derivatives can act as bis-bidentate ligands, enabling the synthesis of supramolecular structures. ijbbku.com Research has also been conducted on the synthesis of specific oxamide derivatives, such as N,N'-bis(2-aminophenyl)oxamide, and their coordination behavior with metal ions like copper(II). jsu.edu.cn

The pharmaceutical sciences also utilize oxamide derivatives. Studies have shown that certain oxamide derivatives can act as inhibitors of enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH), suggesting their potential use in treating various diseases. google.com Additionally, research into hybrid molecules incorporating both oxamide and hydrazone pharmacophores has been pursued for their potential anticancer properties. nih.gov Other studies have explored the anti-inflammatory and antioxidant activities of different oxamide derivatives. ijbbku.comnih.gov

Overview of the Dinitrophenyl Moiety in Organic and Materials Chemistry

Established Synthetic Routes for Oxamide (B166460) Core Structures

The formation of the oxamide backbone, characterized by two amide groups attached to a central two-carbon unit, can be achieved through several chemical transformations. The most prominent of these are amidation reactions of oxalic acid esters and various catalytic approaches.

Amidation Reactions of Oxalic Acid Esters with Amines

A prevalent and versatile method for synthesizing oxamides is the reaction of oxalic acid esters, such as dimethyl oxalate or diethyl oxalate, with primary or secondary amines. chemicalbook.comrsc.orgsciencemadness.org This reaction, known as aminolysis, involves the nucleophilic attack of the amine on the carbonyl carbons of the oxalate ester, leading to the displacement of the alcohol and the formation of the diamide (B1670390). rsc.org

The reaction conditions for this amidation can vary depending on the specific reactants and desired product. For instance, the reaction between dimethyl oxalate and ammonia (B1221849) to produce the parent oxamide is often carried out in a methanol (B129727) solvent. chemicalbook.comgoogle.com The process can be performed as a batch process where the oxamide product crystallizes out of the solution. chemicalbook.com The choice of solvent is crucial, and in some cases, the alcohol corresponding to the ester is used. google.com The temperature of the reaction can also be controlled to optimize the yield and purity of the resulting oxamide. google.com

While effective, traditional methods often rely on the use of oxalyl chloride, which is highly toxic. rsc.orggoogle.com The use of oxalic acid esters presents a less hazardous alternative. google.com

Alternative Catalytic Approaches to Oxamide Synthesis

In recent years, more atom-economical and sustainable methods for oxamide synthesis have been developed, focusing on catalytic processes. These approaches often avoid the use of stoichiometric reagents and can proceed under milder conditions.

One such method is the oxidative carbonylation of amines using carbon monoxide in the presence of a catalyst. rsc.orggoogle.com This process directly couples amines with CO to form the oxamide structure. A Chinese patent describes a two-step process where an oxamide derivative is first prepared by oxidative carbonylation of an amine and CO with a heterogeneous bimetallic catalyst, followed by ammonolysis to yield the final oxamide. google.com This method boasts high atomic economy as the amine compounds can be recycled. google.com

Another innovative approach involves the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol and amines, catalyzed by ruthenium complexes. rsc.org This reaction forms the oxamide bond with the liberation of hydrogen gas as the only byproduct, representing a green and sustainable pathway. rsc.org Palladium-catalyzed reactions have also been explored. For example, a ligand-free Pd/C-catalyzed protocol for the oxidative cross-double carbonylation of amines and alcohols has been reported. nih.gov This method is notable for not requiring any base, co-catalyst, or dehydrating agent, and the catalyst can be recycled multiple times. nih.gov

Targeted Synthesis of N,N'-Bis(2,4-dinitrophenyl)oxamide

The specific synthesis of this compound involves the reaction of 2,4-dinitroaniline (B165453) with an appropriate oxalyl derivative. While a direct synthesis using 2,4-dinitroaniline and diethyl oxalate is a plausible route, similar to the general amidation of oxalic esters, the literature also points towards the use of oxalyl chloride for this type of reaction with anilines. The reaction of an aniline (B41778) with ethyl oxalyl chloride in dichloromethane (B109758) can produce the corresponding ethyl oxo(phenylamino)acetate, which can be further reacted. nih.gov

The synthesis of N,N'-bis(2,6-dimethylphenyl)oxamide through a condensation reaction of 2,6-dimethylaniline (B139824) and diethyl oxalate suggests a similar pathway for the 2,4-dinitro-substituted analogue. evitachem.com This would involve heating the reactants, possibly in a suitable solvent like toluene (B28343) or dichloromethane, to facilitate the condensation. evitachem.com

Design and Synthesis of Functionalized Dinitrophenyl Oxamide Derivatives

The dinitrophenyl oxamide scaffold can be modified to create a variety of functionalized derivatives with potentially interesting chemical and biological properties. The synthesis of these derivatives often involves introducing functional groups onto the phenyl rings or modifying the oxamide core itself.

One strategy is to start with a functionalized aniline and react it with an oxalyl derivative. For example, the synthesis of N,N'-bis(2-aminophenyl)oxamide (H2L) has been reported, which can then be used as a ligand to form metal complexes. researchgate.net This approach allows for the introduction of various substituents onto the phenyl ring prior to the formation of the oxamide linkage.

Another approach involves the synthesis of hybrid molecules where the dinitrophenyl oxamide moiety is combined with other pharmacophores. For instance, oxamide-hydrazone hybrid derivatives have been synthesized as potential anticancer agents. nih.gov This involves a multi-step synthesis, starting from aniline to create an intermediate which is then reacted with various aldehydes to form the final hydrazone derivatives. nih.gov

Furthermore, the oxamide core itself can be part of a larger, more complex molecular architecture. For example, oxalyl amide protected aliphatic amines have been used in palladium-catalyzed carbonylation reactions to synthesize pyrrolidones. nih.gov

Process Chemistry Considerations in Oxamide Production

Key parameters that need to be controlled in an industrial setting include temperature, pressure, and the feed rate of reactants. chemicalbook.comgoogle.com For example, in the production of oxamide from an oxalic acid diester and ammonia, the feed rate of ammonia is controlled to maintain a specific concentration of the alcohol byproduct in the reaction mixture. google.com This helps to ensure the formation of a high-purity solid product. google.com

The choice of catalyst is also a critical factor in industrial processes. Heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and recycled. google.comnih.gov The development of robust and highly active catalysts is a key area of research for improving the economics of oxamide production.

Below is a data table summarizing various synthetic approaches to oxamides:

| Product | Starting Materials | Catalyst/Reagent | Key Features |

| Oxamide | Dimethyl oxalate, Ammonia | Methanol (solvent) | Batch or continuous process, product crystallizes. chemicalbook.comgoogle.com |

| Oxamide Derivatives | Amine, Carbon Monoxide | Heterogeneous bimetallic catalyst | High atomic economy, amine can be recycled. google.com |

| Oxalamides | Ethylene glycol, Amines | Ruthenium complex | Green and sustainable, H2 is the only byproduct. rsc.org |

| Oxamates | Amines, Alcohols | Pd/C | Ligand-free, catalyst can be recycled. nih.gov |

| N,N'-bis(2,6-dimethylphenyl)oxamide | 2,6-dimethylaniline, Diethyl oxalate | Heat | Condensation reaction. evitachem.com |

| Oxamide-hydrazone hybrids | Aniline, Ethyl oxalyl chloride, Hydrazine (B178648) hydrate, Aldehydes | - | Multi-step synthesis to create hybrid molecules. nih.gov |

Single Crystal X-ray Diffraction Studies: A Structural Postulation

Determination of Molecular Geometry and Conformation of the Oxamide Linker

The central oxamide linker (–NH–CO–CO–NH–) is a key structural feature. Studies on various N,N'-disubstituted oxamides have shown that the dicarbonyl group typically adopts a trans geometry. This conformation is stabilized by intramolecular hydrogen bonding. It is anticipated that this compound would also exhibit this planar, trans conformation of the oxamide bridge. The molecule would likely possess a C2 axis of symmetry.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular forces. For this compound, several types of interactions are expected to play a crucial role in the crystal packing:

π-π Stacking: The electron-deficient 2,4-dinitrophenyl rings are prone to engage in π-π stacking interactions, which would be a significant stabilizing force in the crystal structure.

Dipole-Dipole Interactions: The polar nitro (–NO2) and carbonyl (C=O) groups will introduce dipole moments, leading to electrostatic interactions that influence the molecular arrangement.

Investigation of Hydrogen Bonding Networks within Crystalline Solids

Hydrogen bonding is a critical determinant of the supramolecular architecture in crystalline solids. In this compound, the amide protons (N-H) are the primary hydrogen bond donors. The oxygen atoms of the carbonyl groups and the nitro groups are potential hydrogen bond acceptors.

It is highly probable that a network of intermolecular hydrogen bonds of the N-H···O type would be present, linking adjacent molecules. These interactions, in conjunction with π-π stacking, would create a stable, three-dimensional network in the solid state. The presence of both intramolecular and intermolecular hydrogen bonds is a common feature in related structures.

Comprehensive Spectroscopic Characterization Techniques

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the various functional groups present in this compound. The expected vibrational modes are summarized below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H | Stretching | 3300 - 3100 | 3300 - 3100 |

| C-H (aromatic) | Stretching | 3100 - 3000 | 3100 - 3000 |

| C=O (Amide I) | Stretching | ~1655 | ~1655 |

| N-H (Amide II) | Bending | ~1521 | ~1521 |

| C=C (aromatic) | Stretching | 1600 - 1450 | 1600 - 1450 |

| N-O (nitro) | Asymmetric Stretching | 1550 - 1500 | 1550 - 1500 |

| N-O (nitro) | Symmetric Stretching | 1350 - 1300 | 1350 - 1300 |

| C-N | Stretching | 1300 - 1200 | 1300 - 1200 |

Note: The exact positions of the peaks can be influenced by the solid-state environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule:

Amide Protons (N-H): A signal in the downfield region (typically > 8 ppm), the chemical shift of which would be sensitive to hydrogen bonding.

Aromatic Protons: A complex pattern of signals in the aromatic region (7.0 - 9.0 ppm) corresponding to the protons on the 2,4-dinitrophenyl rings. The specific splitting patterns would be determined by the coupling between adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum would provide information about the carbon skeleton:

Carbonyl Carbons (C=O): Resonances in the downfield region, typically around 160-170 ppm.

Aromatic Carbons: A series of signals in the aromatic region (110 - 150 ppm), with the carbons attached to the nitro groups appearing at lower field.

The following table summarizes the expected chemical shifts for this compound.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Amide (N-H) | > 8.0 | - |

| Aromatic (C-H) | 7.0 - 9.0 | 110 - 140 |

| Aromatic (C-NO₂) | - | 140 - 150 |

| Aromatic (C-N) | - | 130 - 145 |

| Carbonyl (C=O) | - | 160 - 170 |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary depending on the solvent and other experimental conditions.

Electronic Absorption and Emission Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. For this compound (C₁₄H₈N₆O₁₀), the exact mass is calculated to be 420.03019047 g/mol . chemnet.comguidechem.com

While specific experimental mass spectra for this compound are not published, a general fragmentation pattern can be predicted based on its structure. Electron impact (EI) ionization would likely lead to the cleavage of the amide bonds and the C-C bond of the oxamide bridge. Key fragmentation ions would likely include fragments corresponding to the 2,4-dinitrophenylamine cation and related species. The molecular ion peak (M+) at m/z 420 would be expected, although its intensity might be low depending on its stability under the ionization conditions.

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₁₄H₈N₆O₁₀ |

| Molecular Weight | 420.25 g/mol guidechem.com |

| Exact Mass | 420.03019047 u chemnet.comguidechem.com |

Note: This table is based on theoretical calculations and general principles of mass spectrometry, as experimental data is not available.

Thermal Behavior and Decomposition Studies (e.g., in relation to stability)

The thermal stability of this compound has been characterized by its melting point, which is reported to be 306 °C, with decomposition. guidechem.com This high decomposition temperature suggests a relatively high thermal stability in the solid state.

Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide more detailed insights into its thermal decomposition profile. TGA would reveal the temperature ranges at which mass loss occurs, indicating the decomposition steps. DSC would show the energy changes associated with these processes, such as the enthalpy of decomposition. Such studies are crucial for understanding the stability and potential hazards of the compound, particularly given the presence of multiple nitro groups, which are known to be energetically labile. However, specific TGA and DSC data for this compound are not found in the reviewed literature.

Theoretical and Computational Investigations of N,n Bis 2,4 Dinitrophenyl Oxamide

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N,N'-Bis(2,4-dinitrophenyl)oxamide. These calculations provide a molecular-level picture of its geometry and electronic distribution.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure and optimizing the geometry of molecules. For complex organic molecules like this compound, these methods can predict various properties with a high degree of accuracy.

DFT calculations, particularly using functionals like B3LYP, are widely employed to determine molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For instance, in studies of related dinitrophenyl compounds, DFT has been used to explore optoelectronic properties, including molecular electrostatic potential and frontier molecular orbitals. researchgate.net Ab initio methods, which are based on first principles without empirical data, also play a significant role in providing benchmark calculations for molecular systems. researchgate.net These computational methods have been successfully used to obtain optimized 3D geometries, enthalpies, and Gibbs free energies for a vast range of organic molecules. nih.gov

Conformational Potential Energy Surface (PES) Analysis

The conformational potential energy surface (PES) analysis is crucial for understanding the flexibility of the this compound molecule and identifying its most stable conformations. The molecule's structure, featuring an oxamide (B166460) linker between two dinitrophenyl rings, allows for rotational freedom around several single bonds.

The PES maps the energy of the molecule as a function of its geometrical parameters, such as torsion angles. By exploring the PES, researchers can identify local and global energy minima, which correspond to stable conformers, and transition states that connect them. For similar molecules containing amide or thioamide groups, theoretical calculations have shown that the stability of different conformers is heavily influenced by intramolecular hydrogen bonds. lookchem.com For example, in sulfonamide derivatives of oxamide, the global minimum on the PES corresponds to a structure with specific intramolecular hydrogen bonding patterns. lookchem.com

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energies and spatial distributions of these orbitals are key to predicting how a molecule will interact with other reagents.

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO represents the ability to accept electrons, reflecting its electrophilic or acidic character. youtube.com The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. In dinitrophenyl derivatives, the nitro groups act as strong electron-withdrawing groups, which is expected to lower the energy of the LUMO, making this compound a potential electrophile. The HOMO is likely located on the electron-donating parts of the molecule, while the LUMO is concentrated on the electron-accepting regions. researchgate.net

| Property | Description | Predicted Characteristic for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. | Relatively low due to electron-withdrawing nitro groups. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. | Significantly lowered by the dinitrophenyl groups, indicating strong electrophilic character. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Expected to be relatively small, suggesting potential for reactivity. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP maps the electrostatic potential onto the electron density surface of the molecule.

Different colors on the MEP surface represent different potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential, which are targets for nucleophilic attack. researchgate.net For molecules with nitro groups, such as this compound, the areas around the oxygen atoms of the nitro groups are expected to be highly negative (red), indicating strong electrophilic sites. The regions around the amide protons would likely show positive potential (blue). The MEP surface can also reveal regions of intramolecular charge transfer. researchgate.net

Computational Analysis of Intermolecular Interactions and Hydrogen Bonding

Computational methods are extensively used to analyze the non-covalent interactions that govern the supramolecular assembly of molecules in the crystalline state. For this compound, hydrogen bonding is a key intermolecular interaction.

The oxamide group provides both hydrogen bond donors (N-H groups) and acceptors (C=O groups). Theoretical studies on related oxamide derivatives have shown the formation of extended hydrogen-bonded networks. nih.gov For example, in N,N'-bis(4-pyridylmethyl)oxalamide, molecules are linked by intermolecular N-H···N and C-H···O hydrogen bonds. nih.gov Computational techniques like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these interactions. researchgate.net AIM theory analyzes the topology of the electron density to identify bond critical points, which are indicative of interactions. researchgate.net NBO analysis examines donor-acceptor interactions between orbitals to estimate their stabilization energies. researchgate.net

| Interaction Type | Participating Groups | Significance |

|---|---|---|

| N-H···O Hydrogen Bond | Amide N-H and Carbonyl O or Nitro O | Primary interaction driving crystal packing and supramolecular assembly. |

| C-H···O Hydrogen Bond | Aromatic C-H and Carbonyl O or Nitro O | Weaker interactions that contribute to the overall stability of the crystal structure. |

| π-π Stacking | Dinitrophenyl rings | Can occur between the electron-deficient aromatic rings, influencing the packing arrangement. |

Reaction Pathway and Mechanistic Simulations of Related Systems

Computational simulations of reaction pathways provide insights into the mechanisms of chemical reactions involving related compounds. While specific mechanistic studies on this compound might be limited, studies on similar dinitrophenyl compounds and oxamides can offer valuable analogies.

For example, the reactions of bis(2,4-dinitrophenyl) phosphate (B84403) with various nucleophiles have been studied to understand the reaction mechanisms, which can involve nucleophilic attack at different sites. nih.govnih.govrsc.org These studies often reveal the formation of intermediates and transition states, which can be modeled computationally. Quantum-chemical studies on cycloaddition reactions involving nitro-containing compounds have been used to elucidate the polar nature of the reaction mechanism. mdpi.com Such computational approaches can predict the feasibility of different reaction pathways and the structure of the resulting products.

Mechanistic Studies and Reaction Kinetics Involving Dinitrophenyl Oxamide Structures

Hydrolysis and Degradation Pathways of Related Oxalates

The hydrolysis of oxalate (B1200264) esters, such as diethyl oxalate, serves as a method for the controlled generation of oxalate ions in solution. This process, often carried out at elevated temperatures (e.g., 60°C), proceeds through a slow, rate-determining first step, followed by a more rapid second step. The hydrolytic decomposition releases oxalate ions that can then react with metal ions present in the solution. This technique, known as precipitation from homogeneous solution (PFHS), allows for the gradual formation of solid metal oxalates, avoiding high supersaturation and resulting in a pure, dense, and easily filterable precipitate. unishivaji.ac.in

The degradation of oxalate can also be facilitated by certain gut microbiota. nih.gov This process involves a two-step enzymatic reaction. First, an antiporter protein mediates the transport of oxalate into the bacterial cell. Subsequently, intracellular enzymes, namely oxalyl-CoA decarboxylase and formyl-CoA transferase, break down the oxalate molecule, producing carbon dioxide and formate. nih.gov The efficiency of this microbial degradation can be influenced by environmental pH. nih.gov

In the human body, the majority of oxalate, whether from endogenous production or dietary intake, is excreted by the kidneys through glomerular filtration and tubular secretion. nih.gov Dysregulation of oxalate metabolism can lead to its accumulation and potential toxicity, which is associated with mechanisms like oxidative stress and mitochondrial dysfunction. nih.gov

Kinetics of Nucleophilic Substitution Reactions with Related Dinitrophenyl Compounds

Nucleophilic aromatic substitution (SNAr) reactions of 2,4-dinitrobenzene derivatives are generally understood to proceed through an addition-elimination mechanism, which involves the formation of a Meisenheimer-type intermediate. semanticscholar.orgeijas.com The rate-determining step in these reactions can vary depending on the specific reactants and conditions. It can be the initial formation of the intermediate, the subsequent expulsion of the leaving group, or a proton transfer step. semanticscholar.orgeijas.com

For instance, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine (B178648) in various solvents like methanol (B129727), acetonitrile, and dimethyl sulfoxide (B87167) (DMSO) is an uncatalyzed substitution where the formation of a zwitterionic intermediate is the rate-limiting step. semanticscholar.orgccsenet.org In contrast, for other 2,4-dinitrobenzene derivatives reacting with hydrazine in DMSO, the departure of the leaving group is the slower, rate-determining step. semanticscholar.orgccsenet.org The reactivity in these systems is influenced by factors such as the basicity and steric hindrance of the leaving group, as well as the potential for intramolecular hydrogen bonding in the transition state. semanticscholar.orgccsenet.org

In the case of the reaction between 2,4-dinitrophenyl acetate (B1210297) and hydrazine in methanol, the reaction proceeds exclusively through acyl-oxygen bond cleavage. semanticscholar.orgeijas.com This is attributed to the 2,4-dinitrophenoxide being a better leaving group than the acetate. semanticscholar.org Kinetic studies of such reactions often show pseudo-first-order behavior, with a linear relationship between the observed rate constant and the amine concentration, indicating a lack of base catalysis. eijas.com

The study of the reaction of 2,4-dinitrophenyl benzoate (B1203000) with secondary cyclic amines in an aqueous DMSO solution revealed a break in the Brønsted-type plot. This break suggests a change in the reaction mechanism or transition state structure as the basicity of the amine changes. By calculating the microconstants involved in the reaction, it was determined that the step involving the breakdown of the tetrahedral intermediate is less sensitive to the amine's basicity compared to the initial nucleophilic attack. The absence of general base catalysis in this system was attributed to a small equilibrium constant for the formation of the intermediate. koreascience.kr

Catalyzed Reactions and the Role of Oxamide (B166460) Ligands

Oxamide and its derivatives are effective ligands in coordination chemistry and catalysis. acs.orgresearchgate.net They can form stable complexes with various transition metals, and the resulting metallo-organic frameworks can act as catalysts in a range of chemical transformations.

The design of ligands is a critical aspect of developing efficient metal-based catalysts. acs.org For oxamide-based ligands, their versatility allows for the synthesis of a wide array of derivatives with tunable electronic and steric properties. researchgate.net These ligands are often synthesized from enantiopure diamines and carboxylic acids. researchgate.net

A key principle in ligand design involves creating a specific coordination environment around the metal center to control the reactivity and selectivity of the catalyzed reaction. acs.org For example, oxalamide ligands with additional coordinating groups, such as oxygen atoms in N-alkyl chains, have been developed for copper-catalyzed arylation reactions. These additional groups can enhance the catalytic efficiency and broaden the substrate scope. rsc.org

In some cases, a "one-metal/two-ligand" approach is employed, where two different ligand-metal complexes are generated in situ to catalyze different steps of a tandem reaction sequence. This strategy allows for distinct activation modes within the same reaction vessel. acs.org The success of such systems relies on the orthogonal reactivity of the two catalytic species, ensuring they operate in tandem without interfering with each other. acs.org

The synthesis of nanomaterials can also be influenced by ligand design principles, where organic molecules, including those derived from plant extracts, act as stabilizing and capping agents, controlling the size and shape of the resulting nanoparticles. mdpi.com

The electronic and steric properties of ligands play a pivotal role in determining the efficiency and selectivity of a catalyst. nih.govorganic-chemistry.org Subtle modifications to the ligand structure can lead to significant changes in catalytic activity. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on a ligand can influence the electron density at the metal center. researchgate.net For instance, in some palladium-catalyzed reactions, ligands that provide sufficient electron density to the metal while maintaining moderate steric hindrance are desirable. researchgate.net In certain rhodium-catalyzed reactions, the use of electron-withdrawing ligands can facilitate key steps in the catalytic cycle, such as C-H activation and olefin insertion. researchgate.net

Steric Effects: The steric bulk of a ligand can control access to the metal center, influencing substrate binding and the regioselectivity of the reaction. researchgate.net In some cases, increased steric hindrance can force a reaction to proceed through a specific pathway, thereby enhancing reactivity. researchgate.net For example, in the enantioselective allylation of amines, both the preactivation of the catalyst and the size of the ligand significantly impact the yield, enantioselectivity, and regioselectivity. organic-chemistry.org Computational methods, such as Density Functional Theory (DFT) and steric maps, are often used to rationalize the relationship between ligand structure and stereoselectivity. mdpi.com These studies can separate the steric and electronic contributions and reveal how subtle ligand modifications affect the outcome of the reaction. mdpi.com

Kinetic Analysis of Reaction Processes

Kinetic analysis is a fundamental tool for elucidating reaction mechanisms. mdpi.com For reactions involving dinitrophenyl compounds, kinetic studies often involve monitoring the reaction progress spectrophotometrically and determining rate constants under various conditions. researchgate.net

The reaction of 2,4-dinitrophenylhydrazine (B122626) (DNPH) with piperidine (B6355638) in dimethyl sulfoxide has been studied as a basis for a kinetic method of analysis for DNPH. The reaction follows a mechanism where an initial complex is formed, which then proceeds to products through a proton-loss pathway. The rate constants are found to be linearly related to the concentration of DNPH, providing a means for its quantification.

In the study of nucleophilic substitution reactions of 2,4-dinitrobenzene derivatives with hydrazine, pseudo-first-order rate constants are often determined from the linear plot of the natural logarithm of the change in absorbance versus time. researchgate.net The dependence of these rate constants on the concentration of the nucleophile can provide insights into the reaction order and the presence or absence of catalysis. eijas.comresearchgate.net For example, a linear plot of the observed rate constant versus amine concentration suggests that there is no base catalysis by a second molecule of the amine. eijas.com

For the aminolysis of 2,4-dinitrophenyl benzoate, apparent second-order rate constants have been measured. koreascience.kr A Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the amine, can reveal changes in the rate-determining step. A break in this plot indicates a shift in the mechanism as the basicity of the nucleophile is varied. koreascience.kr

In the acyl transfer reactions of 2,4-dinitrophenyl furoates, the observed rate constant in a stepwise mechanism involving a tetrahedral intermediate can be described by an equation that relates it to the rate constants of the individual steps (formation and breakdown of the intermediate). mdpi.com Under certain conditions, where the breakdown of the intermediate back to reactants is much faster than its conversion to products, the rate expression can be simplified. mdpi.com The magnitude of the Brønsted-type coefficient (βnuc) can serve as an indicator of the degree of bond formation in the transition state. mdpi.com

The formation of N-nitrosodimethylamine (NDMA) from the reaction of dimethylamine (B145610) with monochloramine has been studied through kinetic modeling to validate a proposed multi-step mechanism. nih.gov This mechanism involves the formation of a 1,1-dimethylhydrazine (B165182) intermediate. nih.gov

Table of Kinetic Data for Reactions of Dinitrophenyl Compounds

| Reactants | Solvent | Kinetic Method | Key Findings | Reference |

|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine + Piperidine | Dimethyl Sulfoxide | Spectrophotometry | Linear relationship between rate constant and DNPH concentration. | |

| 2,4-Dinitrobenzene Derivatives + Hydrazine | Various | Spectrophotometry | Pseudo-first-order kinetics; rate-determining step varies. | semanticscholar.orgresearchgate.net |

| 2,4-Dinitrophenyl Benzoate + Secondary Cyclic Amines | 20 mole% DMSO in H2O | Spectrophotometry | Brønsted plot shows a break, indicating a change in mechanism. | koreascience.kr |

Identification and Characterization of Transient Intermediates

The identification and characterization of transient intermediates are crucial for a complete understanding of a reaction mechanism. acs.orgnih.gov In many reactions involving dinitrophenyl compounds, Meisenheimer-type complexes are proposed as key intermediates in nucleophilic aromatic substitution. semanticscholar.orgeijas.com These are σ-adducts formed by the addition of a nucleophile to the electron-deficient aromatic ring. acs.org

The formation of a zwitterionic intermediate is often postulated in nucleophilic substitution reactions. semanticscholar.org For example, in the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine, the formation of such an intermediate is the rate-determining step. semanticscholar.orgccsenet.org However, the direct observation and characterization of these transient species can be challenging.

In some cases, the existence of an intermediate is inferred from kinetic data or the nature of the final products. nih.gov For example, in the reaction of 2,4-dinitrophenyl acetate with hydrazine, the isolation of acetate hydrazide and 2,4-dinitrophenoxide supports a mechanism involving acyl-oxygen scission. semanticscholar.org

The formation of N-nitrosodimethylamine (NDMA) during water treatment processes is proposed to proceed through a 1,1-dimethylhydrazine (UDMH) intermediate. nih.govresearchgate.net This intermediate is formed from the reaction of dimethylamine with monochloramine and is subsequently oxidized to NDMA. nih.gov

In the context of [3+2] cycloaddition reactions, the possibility of a zwitterionic intermediate has been explored through computational studies (DFT calculations). While the polar nature of the reactants might suggest a stepwise mechanism involving such an intermediate, calculations have sometimes indicated a concerted, one-step pathway, with attempts to locate a stable zwitterionic intermediate being unsuccessful. nih.gov

The reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine is a classic example of a nucleophilic addition-elimination reaction. libretexts.org The initial nucleophilic addition of the hydrazine to the carbonyl group forms an unstable intermediate, which then eliminates a molecule of water to form the stable 2,4-dinitrophenylhydrazone product. libretexts.org

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| N,N'-Bis(2,4-dinitrophenyl)oxamide |

| 1,1-dimethylhydrazine |

| 1-chloro-2,4-dinitrobenzene |

| 2,4-dinitrophenoxide |

| 2,4-dinitrophenyl acetate |

| 2,4-dinitrophenyl benzoate |

| 2,4-dinitrophenyl furoates |

| 2,4-dinitrophenylhydrazine |

| Acetate |

| Acetonitrile |

| Carbon dioxide |

| Diethyl oxalate |

| Dimethylamine |

| Dimethyl sulfoxide |

| Ethanol |

| Formate |

| Hydrazine |

| Meisenheimer complex |

| Methanol |

| Monochloramine |

| N-nitrosodimethylamine |

| Oxalate |

| Oxalyl-CoA decarboxylase |

| Piperidine |

| S-2,4-dinitrophenyl 4-substituted thiobenzoates |

Supramolecular Chemistry and Self Assembly of N,n Bis 2,4 Dinitrophenyl Oxamide

The Role of Non-Covalent Interactions in Directing Self-Assembly

The self-assembly of organic molecules into well-defined supramolecular architectures is fundamentally governed by a variety of non-covalent interactions. These forces, although individually weaker than covalent bonds, collectively dictate the spatial arrangement and stability of the resulting structures. In the context of oxamide (B166460) derivatives, these interactions are crucial for the formation of everything from crystalline solids to complex gel networks. wikipedia.orgnih.gov

Key non-covalent interactions that play a significant role include:

Hydrogen Bonding: The oxamide core contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups), making it a prime candidate for forming strong and directional hydrogen bonds. researchgate.net

π-π Stacking: The presence of aromatic rings, such as the 2,4-dinitrophenyl groups in N,N'-Bis(2,4-dinitrophenyl)oxamide, allows for π-π stacking interactions between adjacent molecules. researchgate.net

Dipole-Dipole Interactions: The polar nature of the amide and nitro groups can lead to significant dipole-dipole interactions, further guiding the alignment of molecules.

The interplay of these forces is complex and can be influenced by factors such as solvent polarity and the presence of substituents on the aromatic rings. The dinitrophenyl groups, with their electron-withdrawing nitro substituents, are expected to significantly influence the electronic properties and, consequently, the intermolecular interactions of the title compound.

Investigation of Hydrogen Bonding Motifs in Oxamide Crystal Engineering

Crystal engineering relies on the predictable nature of intermolecular interactions to design and synthesize crystalline materials with desired properties. Hydrogen bonding is a particularly powerful tool in this regard due to its strength and directionality. In oxamide-based structures, several hydrogen bonding motifs are commonly observed.

| Compound | Observed Hydrogen Bonding Motif | Reference |

| N,N'-bis-(4-methyl-phenyl)di-thio-oxamide | Intramolecular N-H···S | nih.gov |

| General Oxalamides | Intermolecular and intramolecular N-H···O | researchgate.net |

| 4-(di-methyl-amino)-pyridinium hydrogen oxalate (B1200264) | Chain formation | nih.gov |

| 4-tert-butyl-pyridinium hydrogen oxalate | Dimer formation | nih.gov |

Formation of Organic Gelators and Supramolecular Architectures with Related Oxamides

Certain oxamide derivatives have been identified as potent low-molecular-weight organic gelators, capable of immobilizing large volumes of solvent at low concentrations. This gelation process is a direct consequence of the self-assembly of the gelator molecules into a three-dimensional network that entraps the solvent.

Bis(amino acid) oxalyl amides, for example, have been shown to be efficient gelling agents for water. rsc.org The self-assembly is driven primarily by intermolecular hydrogen bonding between the oxalamide units. nih.gov Chiral bis(amino acid) oxalamides can form a variety of aggregates with distinct morphologies, including helical fibers, twisted tapes, and nanotubes. nih.gov This demonstrates the profound impact of molecular structure on the resulting supramolecular architecture.

While there is no specific mention of this compound as a gelator in the provided results, its structural similarity to known oxamide-based gelators suggests it could possess similar properties. The combination of the rigid oxamide core for hydrogen bonding and the bulky dinitrophenyl groups for π-π stacking could facilitate the formation of the extended fibrous networks characteristic of molecular gels.

| Oxamide Derivative Type | Observed Supramolecular Architectures | Reference |

| Chiral bis(L-Leu-oxalamide) derivatives | Helical fibers, twisted tapes, nanotubes, straight fibers | nih.gov |

| Bis(amino acid) oxalyl amides | Gel networks in water | rsc.org |

Computational Modeling of Supramolecular Interaction Energies

Computational chemistry provides invaluable insights into the nature and strength of non-covalent interactions that are often difficult to probe experimentally. muni.cz Techniques such as Density Functional Theory (DFT) are frequently employed to model supramolecular systems and calculate interaction energies. nih.gov

For instance, dispersion-corrected DFT calculations have been used to determine the relative stability of different conformations of an oxamide complex. researchgate.net The Quantum Theory of Atoms in Molecules (AIM) is another powerful tool for characterizing non-covalent bonds, including hydrogen bonds, based on the topology of the electron density. mdpi.com

In the context of this compound, computational modeling could be used to:

Predict the most stable molecular conformation.

Calculate the energies of various intermolecular interactions (hydrogen bonding, π-π stacking).

Simulate the self-assembly process to understand the formation of larger aggregates.

Elucidate the influence of the dinitrophenyl groups on the supramolecular structure.

Computational studies on related systems, such as 2-acylamino- and 2,4-bis(acylamino)pyrimidines, have successfully modeled their dimerization and heteroassociation, supporting experimental findings from NMR and X-ray diffraction. nih.gov Such an approach would be highly beneficial for understanding the supramolecular behavior of this compound.

Applications and Functional Materials Development

Chemiluminescence Systems Utilizing Dinitrophenyl Oxalates (General Relevance)

Peroxyoxalate chemiluminescence (POCL) is a highly efficient chemical light-producing reaction that forms the basis of various analytical technologies and commercial products like glow sticks. youtube.comwikipedia.org Among the various aryl oxalate (B1200264) esters used in these systems, bis(2,4-dinitrophenyl) oxalate (DNPO) is a prominent reagent known for producing bright, albeit short-lived, chemiluminescence. youtube.comresearchgate.net The high efficiency of this system is attributed to the presence of electron-withdrawing dinitrophenyl groups, which enhance the reactivity of the oxalate ester. researchgate.netdtic.mil

Mechanistic Understanding of Peroxyoxalate Chemiluminescence

The fundamental mechanism of peroxyoxalate chemiluminescence involves the reaction of an aryl oxalate ester, such as DNPO, with hydrogen peroxide. youtube.comwikipedia.org This reaction proceeds through a series of steps to generate a high-energy intermediate, which then transfers its energy to a fluorescent dye (fluorophore), causing it to emit light.

The process begins with the reaction between the aryl oxalate and hydrogen peroxide, which can be catalyzed by a base. wikipedia.org This initial reaction is believed to form a hydroperoxy oxalate ester intermediate. nih.gov This intermediate is unstable and subsequently cyclizes to form a highly strained, high-energy molecule, 1,2-dioxetanedione. youtube.comwikipedia.org The presence of this transient intermediate has been supported by 19F NMR studies using bis(2,6-difluorophenyl)oxalate. nih.gov

Role of Fluorophores and Catalysts in Enhancing Chemiluminescence

The efficiency and characteristics of peroxyoxalate chemiluminescence are significantly influenced by the choice of fluorophore and the presence of catalysts.

Catalysts are often employed to accelerate the reaction rate and increase the intensity of the light emission. researchgate.net Bases are known to catalyze the initial reaction between the aryl oxalate and hydrogen peroxide. wikipedia.org Imidazole and its derivatives are particularly effective catalysts for the peroxyoxalate chemiluminescence reaction. researchgate.net Salicylates have also been shown to act as catalysts, particularly in aqueous media. nih.gov The catalyst can influence the kinetics of the reaction, affecting both the intensity and the duration of the light emission.

Analytical Applications Based on Chemiluminescence Detection

The high sensitivity of peroxyoxalate chemiluminescence makes it a valuable tool for a wide range of analytical applications, particularly for the detection of trace amounts of analytes. researchgate.netbohrium.com The system can be used to quantify any substance that is either a fluorophore itself or can be derivatized with a fluorescent tag. bohrium.com It is also a sensitive method for the determination of hydrogen peroxide. capes.gov.brbohrium.com

One of the most significant applications of peroxyoxalate chemiluminescence is as a detection method in separation techniques like high-performance liquid chromatography (HPLC) and flow injection analysis (FIA). researchgate.netbohrium.com This combination allows for the sensitive and selective determination of a variety of compounds, including:

Polycyclic aromatic hydrocarbons (PAHs): These environmental pollutants can be detected at very low concentrations. bohrium.com

Catecholamines: The determination of these neurotransmitters and their metabolites is crucial in clinical and neuroscience research. bohrium.com

Amino acids and proteins: These can be quantified after derivatization with a fluorescent label. bohrium.com

Pharmaceuticals and drugs: Various drugs can be analyzed using this highly sensitive detection method. bohrium.com

The versatility of the peroxyoxalate chemiluminescence system, with its ability to be coupled with different separation techniques and its wide range of compatible fluorophores, has established it as a powerful analytical tool in environmental science, clinical chemistry, and biomedical research. bohrium.com

Corrosion Inhibition by Oxamide (B166460) Derivatives

Oxamide derivatives are a class of organic compounds that have shown significant promise as corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netresearchgate.netnajah.edu Their effectiveness stems from their molecular structure, which typically includes nitrogen and oxygen atoms, as well as potentially aromatic rings and other functional groups. researchgate.netresearchgate.net These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier against corrosive agents.

Mechanism of Adsorption on Metal Surfaces

The primary mechanism by which oxamide and related derivatives inhibit corrosion is through adsorption onto the metal surface. researchgate.netresearchgate.netnajah.edu This adsorption process can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). researchgate.net

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons or coordinate bond formation between the heteroatoms (N, O) in the oxamide molecule and the vacant d-orbitals of the metal atoms. researchgate.netresearchgate.net

The presence of lone pair electrons on the nitrogen and oxygen atoms of the amide groups in oxamide derivatives makes them effective electron donors, facilitating their strong adsorption onto the metal surface. This adsorption process displaces water molecules and other corrosive species from the metal surface, effectively creating a protective film that acts as a barrier to both the anodic and cathodic corrosion reactions. researchgate.netdtic.mil The planarity and size of the inhibitor molecule can also influence its surface coverage and, consequently, its inhibition efficiency. The adsorption of these inhibitors often follows established adsorption isotherms, such as the Langmuir isotherm, which describes the relationship between the concentration of the inhibitor and the extent of surface coverage. researchgate.netnajah.edu

Electrochemical Assessment of Inhibition Efficiency

The effectiveness of oxamide derivatives as corrosion inhibitors is commonly evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). researchgate.netnajah.edunih.govrsc.orgnih.govresearchgate.net These methods provide valuable insights into the inhibition mechanism and the efficiency of the inhibitor.

Potentiodynamic Polarization: This technique involves varying the potential of the metal and measuring the resulting current. The data is presented as a Tafel plot. In the presence of an effective inhibitor, the corrosion current density (i_corr) is significantly reduced. researchgate.netnajah.edu By analyzing the shifts in the anodic and cathodic branches of the polarization curve, it is possible to determine whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. researchgate.netnajah.edu Many oxamide and related derivatives have been shown to function as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. researchgate.netnajah.edu

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface. In a typical EIS experiment for a corrosion system, the Nyquist plot shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). rsc.orgresearchgate.net In the presence of an effective corrosion inhibitor, the R_ct value increases significantly, indicating a slowing of the corrosion process. rsc.org The double-layer capacitance (C_dl) generally decreases with the addition of an inhibitor, which is attributed to the adsorption of the inhibitor molecules on the metal surface, leading to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer. rsc.org

The inhibition efficiency (IE%) can be calculated from both potentiodynamic polarization and EIS data using the following equations:

From potentiodynamic polarization: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

From EIS: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

These electrochemical methods, often complemented by surface analysis techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM), provide a comprehensive assessment of the performance of oxamide derivatives as corrosion inhibitors. researchgate.netrsc.org

| Electrochemical Parameter | Description | Change with Effective Inhibitor |

| Corrosion Current Density (i_corr) | A measure of the corrosion rate. | Decreases |

| Charge Transfer Resistance (R_ct) | Resistance to the transfer of charge at the metal-solution interface. | Increases |

| Double-Layer Capacitance (C_dl) | Capacitance of the electrical double layer at the metal-solution interface. | Decreases |

Potential in Advanced Electrochemical Materials (e.g., Supramolecular Ionogels)

While direct studies on N,N'-Bis(2,4-dinitrophenyl)oxamide for electrochemical applications are not extensively documented, research on analogous oxamide-based systems demonstrates their significant promise, particularly in the formation of supramolecular ionogels. Ionogels are a class of materials where an ionic liquid (IL) is entrapped within a self-assembled network of a low-molecular-weight gelator. These materials are of great interest as smart electrolytes for various electrochemical applications due to their combination of high ionic conductivity and solid-like mechanical stability. nih.gov

Research has shown that bis(amino alcohol)oxamides can act as highly efficient gelators for various ionic liquids. nih.gov The gelation ability is heavily dependent on the molecular structure of the oxamide substituents. For instance, (S,S)-bis(phenylalaninol)oxamide has been used to gel an ionic liquid at a concentration as low as approximately 0.2% by weight. nih.gov The resulting ionogels largely retain the high ionic conductivity of the parent ionic liquid, a critical feature for electrochemical devices. nih.gov In some cases, gelation can even enhance ionic conductivity at lower temperatures by preventing the crystallization of the ionic liquid. nih.gov One notable example achieved an impressive combination of optical transparency, high thermal stability (from -70 °C to 80 °C), strong mechanical properties, and high ionic conductivity. nih.gov

Furthermore, studies on N,N′-Bis(trifluoromethylsulfonyl)oxamidates have revealed the electrochemical potential of N-substituted oxamide derivatives. researchgate.net The dianion of this compound was found to be electrochemically stable and capable of acting as a chelating ligand towards lithium ions in the solid state. researchgate.net

These findings on related oxamide compounds provide a strong basis for the potential of this compound in this field. The dinitrophenyl groups are strongly electron-withdrawing, which would influence the hydrogen-bonding capabilities of the N-H protons of the oxamide core. Moreover, these aromatic groups could promote self-assembly through π-π stacking, potentially leading to robust gel networks. The nitro groups themselves are redox-active, which could impart additional electrochemical functionality to the resulting material, making it a candidate for use in sensors, batteries, or electrochromic devices.

Table 1: Properties of Supramolecular Ionogels Based on Related Oxamide Gelators

| Gelator | Ionic Liquid (IL) | Key Findings | Reference |

| (S,S)-bis(phenylalaninol)oxamide | 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C₄mim][N(Tf)₂]) | Forms optically transparent, thermally stable, and mechanically strong ionogels with high ionic conductivity (0.0032 (Ω cm)⁻¹ at 20 °C). nih.gov | nih.govnih.gov |

| (S,S)-bis(valinol)oxamide | [C₄mim][N(Tf)₂] | Gelation indirectly increases ionic conductivity at low temperatures by preventing IL crystallization. nih.gov | nih.govnih.gov |

| (S,S)-bis(leucinol)oxamide | 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([C₄mim][BF₄]) | Interactions between the gelator and ionic species result in higher ion mobility, facilitating ionic transport. nih.gov | nih.gov |

Role as Precursors or Markers in Organic Synthesis and Analysis

The 2,4-dinitrophenyl (DNP) group is a well-established moiety in organic synthesis and analysis, often used to derivatize other molecules. It functions effectively as a marker or an activating group, and this compound could serve as a bifunctional precursor delivering these units.

The DNP group is highly effective for the derivatization of amines. For example, the reaction of 2,4-dinitrofluorobenzene with 2,3-O-isopropylidene-D-ribofuranosylamine yields crystalline N-(2,4-dinitrophenyl) derivatives. uea.ac.uk This process is valuable because the resulting DNP-amines are often stable, colored, and crystalline compounds, which greatly facilitates their purification and characterization by methods such as NMR spectroscopy and X-ray crystallography. uea.ac.uk The presence of the DNP marker can help confirm the structure of complex molecules. uea.ac.uk

In addition to being a marker, the 2,4-dinitrophenoxy group can act as an excellent leaving group, making it a powerful tool for activating molecules in synthetic reactions. In nucleotide synthesis via the phosphoramidite (B1245037) route, 2,4-dinitrophenol (B41442) has been employed as a novel activating reagent. researchgate.net The reaction proceeds through the formation of an intermediate P(III)-2,4-dinitrophenyl ester, which is highly reactive and does not require any further activation for the subsequent phosphitylation step. researchgate.net This demonstrates the utility of the DNP group in facilitating the formation of new chemical bonds by serving as a good leaving group.

Given these established roles, this compound can be envisioned as a useful precursor in several contexts:

Bifunctional Derivatizing Agent: It could react with two equivalents of a primary or secondary amine, introducing a rigid oxamide linker between them while simultaneously incorporating the DNP marker for easy detection and characterization.

Source of Activated DNP Groups: Under specific reaction conditions, the amide bonds could be cleaved to release DNP-containing fragments that could participate in further reactions. For instance, the reaction between the benzohydroxamate anion and the related bis(2,4-dinitrophenyl)phosphate shows that nucleophilic attack can occur, leading to the release of 2,4-dinitrophenol. nih.gov A similar reactivity pattern for the oxamide could make it a controlled-release source of DNP-related species.

Table 2: Mentioned Compounds

Structure Property Relationships in Dinitrophenyl Oxamide Systems

Correlation Between Molecular Architecture and Electronic Structure

The molecular architecture of N,N'-Bis(2,4-dinitrophenyl)oxamide is defined by a central, planar oxamide (B166460) bridge connecting two 2,4-dinitrophenyl groups. The oxamide moiety, (-CO-CO-NH-), typically adopts a planar, antiperiplanar conformation, which maximizes conjugation between the two amide groups through the central C-C bond. mdpi.commdpi.com This planarity is a critical feature influencing its electronic properties and intermolecular interactions.

The electronic structure is dominated by the powerful electron-withdrawing nature of the two 2,4-dinitrophenyl substituents. The nitro groups (-NO₂) at the ortho and para positions of each phenyl ring exert strong negative inductive (-I) and resonance (-R) effects. This leads to a significant polarization of the molecule, pulling electron density away from the central oxamide linker and onto the aromatic rings.

This electronic pull has several key consequences:

Acidic Amide Protons: The electron density on the nitrogen atoms of the oxamide bridge is substantially decreased, making the N-H protons significantly more acidic than in simple alkyl- or aryl-substituted oxamides.

Intramolecular Hydrogen Bonding: The geometry is conducive to the formation of intramolecular hydrogen bonds between the amide proton (N-H) and an adjacent oxygen atom from a nitro group, which would further enforce a planar conformation.

The table below summarizes typical bond lengths for the core oxamide structure, derived from studies on related N,N'-disubstituted oxamides. mdpi.commdpi.com

| Bond Type | Average Bond Length (Å) | Description |

| C-C (central) | 1.53 - 1.54 | Single bond connecting the two carbonyl carbons. |

| C=O | 1.22 - 1.24 | Carbonyl double bond. |

| C-N | 1.32 - 1.33 | Amide bond with partial double-bond character. |

Influence of Substituents on Reactivity and Stability

The reactivity of this compound is profoundly influenced by its electron-deficient nature, a direct consequence of the dinitrophenyl substituents.

Reactivity:

Nucleophilic Aromatic Substitution (SₙAr): The phenyl rings are highly "activated" towards nucleophilic attack. The presence of two electron-withdrawing nitro groups at the ortho and para positions stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms during SₙAr reactions. semanticscholar.orgshaalaa.com This makes the aromatic C-H bonds, and particularly any leaving groups that might be present in derivatives, susceptible to substitution by nucleophiles. The reactivity is significantly higher than in analogues with fewer or no nitro groups. shaalaa.com

Deprotonation: As mentioned, the amide protons are highly acidic. This facilitates deprotonation by even moderate bases to form the corresponding N,N'-dianion. This property is crucial for its function as a ligand in coordination chemistry.

Stability: The molecule is expected to be a highly stable, crystalline solid. This stability arises from:

Resonance Stabilization: Extensive electron delocalization across the entire molecule.

Robust Covalent Bonds: The inherent strength of the bonds within the oxamide framework and the aromatic rings. mdpi.com

Intermolecular Forces: Strong intermolecular hydrogen bonding and π-π stacking interactions in the solid state contribute to a high lattice energy.

The table below outlines the expected influence of the 2,4-dinitrophenyl substituent on the molecule's reactivity compared to a non-substituted analogue (N,N'-diphenyloxamide).

| Property | N,N'-Diphenyloxamide (Reference) | This compound (Expected) | Reason for Difference |

| Amide N-H Acidity | Weakly acidic | Significantly acidic | Strong electron-withdrawal by two -NO₂ groups per ring. semanticscholar.org |

| Aromatic Ring Reactivity | Favors electrophilic substitution | Highly reactive towards nucleophilic substitution | Activation of the ring towards SₙAr by -NO₂ groups. shaalaa.com |

Relationship Between Molecular Design and Self-Assembly Behavior

The molecular design of this compound makes it an exceptional candidate for predictable self-assembly into ordered supramolecular structures. This behavior is primarily driven by the oxamide linker.

The oxamide group is a self-complementary hydrogen-bonding unit, possessing two hydrogen bond donors (N-H) and two hydrogen bond acceptors (C=O). This allows molecules to link together via robust and highly directional N-H···O=C hydrogen bonds. mdpi.commdpi.com In the solid state, N,N'-disubstituted oxamides consistently form linear tapes or two-dimensional sheets based on a recurring hydrogen-bonding pattern known as the R²₂(10) graph set motif. mdpi.com

The planar molecular design is critical for efficient packing. The flat dinitrophenyl groups attached to the planar oxamide core allow these hydrogen-bonded sheets to stack on top of one another. The final supramolecular architecture is guided by a combination of:

Primary Hydrogen Bonding: The strong, directional N-H···O interactions of the oxamide backbone. mdpi.comresearchgate.net

π-π Stacking: Intermolecular stacking interactions between the electron-deficient dinitrophenyl rings of adjacent sheets.

Weaker Interactions: Potential C-H···O interactions involving the aromatic C-H bonds and the oxygen atoms of the nitro groups can further stabilize the packed structure. researchgate.net

This combination of strong, directional bonds and planar architecture is expected to result in a well-ordered, crystalline material with high thermal stability.

Modulating Spectroscopic Properties (e.g., Luminescence) through Structural Variations

The spectroscopic properties of this compound are a direct result of its electronic structure. The presence of multiple nitroaromatic chromophores indicates that the compound will be colored and absorb strongly in the UV-visible region of the electromagnetic spectrum.

Luminescence: Nitroaromatic compounds are well-known to be poor fluorophores; they typically quench fluorescence due to efficient intersystem crossing pathways promoted by the heavy atoms (nitrogen and oxygen) and low-lying n-π* states. Therefore, this compound is expected to be non-luminescent or at best very weakly luminescent.

Modulation through Structural Variation: The spectroscopic properties could be systematically tuned by altering the substituents on the phenyl rings. This is a common strategy in materials science to create compounds with desired optical characteristics. nih.govnih.gov

Replacing -NO₂ with Electron-Donating Groups (EDGs): Substituting the nitro groups with EDGs like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups would decrease the energy of the highest occupied molecular orbital (HOMO) and increase the energy of the lowest unoccupied molecular orbital (LUMO), leading to a blue-shift (hypsochromic shift) in the absorption maximum. Such a change would also likely "switch on" luminescence, as the quenching effect of the nitro groups would be removed.

Varying the Conjugated System: Altering the linker between the aryl groups would also have a profound effect.

The table below illustrates how structural changes could predictably modulate the key spectroscopic properties.

| Structural Variation | Expected Effect on Absorption | Expected Effect on Luminescence | Rationale |

| Replace -NO₂ with -H | Blue-shift (to shorter wavelengths) | Potential for weak fluorescence | Removal of strong acceptor groups and n-π* transitions. |

| Replace -NO₂ with -OCH₃ | Significant blue-shift | Likely fluorescent | Introduction of strong donor groups raises the HOMO-LUMO gap. |

| Extend conjugation in linker | Red-shift (to longer wavelengths) | Dependent on linker nature | A larger π-system lowers the HOMO-LUMO gap. |

Impact of Molecular Design on Ligand Efficiency in Catalytic Cycles

The this compound molecule is designed to function as a highly specialized ligand in coordination chemistry and catalysis. Upon deprotonation of its two acidic N-H protons, it forms a dianionic, tetradentate ligand, capable of binding a metal ion through its two amide nitrogen atoms and two carbonyl oxygen atoms. Such oxamidato ligands are known to form stable complexes with a variety of transition metals. mdpi.comacs.org

The defining feature of this ligand is the extreme electron-withdrawing power of the dinitrophenyl groups. This has a dramatic impact on the electronic properties of the coordinated metal center:

Poor σ-Donation: The deprotonated nitrogen atoms will be very poor σ-donors compared to those in alkyl- or simple aryl-substituted oxamides.

Electron-Deficient Metal Center: The ligand will pull significant electron density from the metal ion. This stabilizes higher oxidation states of the metal and makes the metal center highly electrophilic.

This unique electronic environment can have a profound impact on catalytic efficiency. For certain catalytic cycles, particularly oxidations, a highly electrophilic metal center is desirable as it can enhance the metal's ability to activate substrates. Conversely, for reactions requiring a more electron-rich, nucleophilic metal center (e.g., some cross-coupling reactions), this ligand would likely lead to low catalytic activity. nih.gov The rigid, planar geometry of the ligand would also impose a specific coordination geometry (likely square planar) on the metal, influencing substrate access to the active site and thus the selectivity of the catalytic reaction. digitellinc.com

Emerging Research Frontiers and Future Perspectives

Advanced Computational Design of Dinitrophenyl Oxamides with Tailored Functions

Computational chemistry is becoming an indispensable tool for predicting and designing molecules with specific functionalities before their synthesis, saving significant time and resources. For dinitrophenyl oxamides, methods like Density Functional Theory (DFT) are being used to explore the structure-property relationships in similar nitrophenyl-containing molecules.

Detailed Research Findings: Computational studies on related compounds, such as sulfonamide derivatives containing a 4-nitrophenyl group and cocrystals of 2,4-dinitrophenol (B41442), provide a roadmap for designing tailored dinitrophenyl oxamides. mdpi.comresearchgate.net DFT calculations, often employing the B3LYP functional with basis sets like 6-311++G(d,p), are used to optimize molecular geometry, calculate vibrational frequencies (IR spectra), and predict NMR chemical shifts. mdpi.com These calculations allow researchers to understand how the dinitrophenyl groups influence the electronic distribution and reactivity of the central oxamide (B166460) bridge.

Furthermore, analysis of frontier molecular orbitals (HOMO-LUMO) helps in predicting the electronic and optical properties, which is crucial for designing materials for applications in nonlinear optics or as electronic sensors. researchgate.net Advanced wavefunction analysis can compute and visualize real space functions like electrostatic potential, providing insights into intermolecular interactions that govern crystal packing and molecular recognition. researchgate.net By computationally screening various substitutions on the phenyl rings or modifications to the oxamide linker, scientists can tailor properties like solubility, thermal stability, and binding affinity for specific targets.

Table 1: Computational Methods for Designing Dinitrophenyl Oxamides

| Computational Method | Application in Design | Key Insights |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation. | Predicts molecular stability, reactivity, and spectroscopic properties. mdpi.com |

| Frontier Molecular Orbital Analysis (HOMO-LUMO) | Prediction of electronic and optical properties. | Determines band gap energy, crucial for designing NLO materials. researchgate.net |

| Wavefunction Analysis (e.g., Multiwfn) | Calculation of electrostatic potential and bond order. | Elucidates intermolecular forces and potential binding sites. researchgate.net |

| Polarizable Continuum Model (PCM) | Simulation of solvent effects on molecular properties. | Assesses how the environment influences the molecule's behavior. mdpi.com |

Integration of Dinitrophenyl Oxamide Scaffolds into Hybrid Materials

The rigid and functional nature of the dinitrophenyl oxamide scaffold makes it an attractive building block for novel hybrid materials. Integration into larger systems, such as polymers or biomolecules, can impart unique properties derived from the oxamide and dinitrophenyl components.

Detailed Research Findings: While direct integration of N,N'-Bis(2,4-dinitrophenyl)oxamide is an emerging area, research on related structures demonstrates the principle. The dinitrophenyl (DNP) group, for instance, has been successfully conjugated to proteins like bovine serum albumin. nih.gov This creates a bio-hybrid material where the DNP group acts as a hapten for specific antibody binding. Similarly, the dinitrophenyl oxamide scaffold could be incorporated into polymer backbones or as pendant groups to create functional polymers with specific recognition capabilities.

In the field of energetic materials, related dinitrophenyl-oxadiazole compounds are being investigated as potential melt-cast explosives. researchgate.net The high nitrogen content and oxygen balance from the nitro groups contribute to their energetic properties. The integration of dinitrophenyl oxamide units into a matrix could be explored for creating new energetic materials or polymers with high thermal stability. The oxamide core is known to promote strong hydrogen bonding, which could be exploited to create highly organized and robust supramolecular structures within a material.

Exploration of Novel Catalytic Transformations Mediated by Dinitrophenyl Oxamide Ligands

The oxamide core, with its two nitrogen and two oxygen atoms, is an excellent candidate for a tetradentate ligand capable of coordinating with various transition metals. The attached dinitrophenyl groups would act as powerful electron-withdrawing moieties, significantly modulating the electronic properties of the resulting metal complex and its catalytic activity.

Detailed Research Findings: The field has seen the use of related oxamide and dithiooxamide (B146897) derivatives as ligands in coordination chemistry. mdpi.comnih.gov These ligands can form stable complexes with metals, and their catalytic potential is an active area of research. For a this compound ligand, the strong electron-withdrawing nature of the DNP rings would decrease the electron density on the metal center. This could enhance its Lewis acidity, making it a more effective catalyst for reactions like lactonizations, Friedel-Crafts acylations, or Diels-Alder reactions.

Recent studies on dinuclear gold(I) complexes have shown high efficiency in reactions like lactonization. rsc.org A dinitrophenyl oxamide ligand could be used to create novel bimetallic catalysts, where the distance and orientation of the metal centers are rigidly controlled by the oxamide bridge. This precise architecture can enable cooperative catalytic effects for challenging transformations. Theoretical studies could predict the coordination behavior of this ligand and the likely catalytic cycles for various organic reactions, guiding experimental efforts.

Bio-Inspired Applications and Molecular Recognition (excluding clinical data)

The 2,4-dinitrophenyl (DNP) group is a classic hapten, a small molecule that can elicit a strong immune response when attached to a larger carrier molecule like a protein. This well-established molecular recognition pair (DNP and anti-DNP antibodies) is a cornerstone for developing bio-inspired sensors and recognition systems.

Detailed Research Findings: The presence of two DNP moieties makes this compound a prime candidate for applications based on molecular recognition. Research has demonstrated that DNP ligands immobilized on a sensor surface can specifically and sensitively bind to anti-DNP antibodies. nih.gov The target molecule, with its two recognition sites, could act as a highly effective cross-linker for antibodies, potentially leading to signal amplification in biosensor assays.

This recognition capability can be harnessed in bio-inspired sensing platforms. rsc.orgmdpi.com For example, molecularly imprinted polymers (MIPs) could be created using this compound as the template molecule. mdpi.com These synthetic receptors would have cavities specifically shaped to re-bind the molecule, enabling its selective detection in complex mixtures. nih.gov Such MIP-based sensors could be integrated with electrochemical or optical transducers for quantitative analysis. Furthermore, the DNP group is used as a selective label for peptides in chromatography, highlighting its utility as a recognition tag. nih.gov